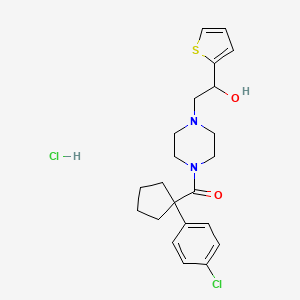
(1-(4-Chlorophenyl)cyclopentyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Chlorophenyl)cyclopentyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H28Cl2N2O2S and its molecular weight is 455.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-(4-Chlorophenyl)cyclopentyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride , identified by its CAS number 1351613-21-2 , is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C22H28ClN2O2S, with a molecular weight of 455.4 g/mol . Its structural components include a chlorophenyl group, a cyclopentyl moiety, and a piperazine ring substituted with a thiophene-derived hydroxyethyl group. The unique combination of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1351613-21-2 |
| Molecular Formula | C22H28ClN2O2S |
| Molecular Weight | 455.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Enzyme Inhibition
The compound's piperazine moiety is often associated with enzyme inhibition capabilities. Studies have demonstrated that related compounds can act as effective inhibitors of acetylcholinesterase, urease, and other enzymes . Such inhibition may play a role in therapeutic applications targeting neurodegenerative diseases or metabolic disorders.
Anticancer Properties
Compounds featuring similar thiophene and piperazine structures have been investigated for their anticancer properties. For example, certain derivatives have displayed cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Although direct studies on this specific compound are sparse, the presence of functional groups known for anticancer activity suggests potential applications in oncology.
Case Studies
- In Silico Studies : Computational docking studies have been conducted on structurally similar compounds to predict their binding affinities to various biological targets, including protein receptors involved in cancer progression . These studies provide insights into how the compound might interact at the molecular level.
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic effects of related compounds. For instance, one study demonstrated that a similar piperazine derivative improved survival rates in tumor-bearing mice when administered at specific dosages .
特性
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2S.ClH/c23-18-7-5-17(6-8-18)22(9-1-2-10-22)21(27)25-13-11-24(12-14-25)16-19(26)20-4-3-15-28-20;/h3-8,15,19,26H,1-2,9-14,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYCAYBUUVBNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)CC(C4=CC=CS4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














